Benzene;4-(4-nitrophenyl)piperidine
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Overview
Description
Benzene;4-(4-nitrophenyl)piperidine is an organic compound that features a piperidine ring substituted with a nitrophenyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene;4-(4-nitrophenyl)piperidine typically involves the condensation of 4-chloronitrobenzene with piperidine. This reaction is followed by oxidation using sodium chlorite under a carbon dioxide atmosphere to form the corresponding lactam . The process is efficient and practical, occurring under mild conditions and often not requiring column chromatography for purification .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of inexpensive starting materials like 4-chloronitrobenzene and piperidine makes the process cost-effective. The reactions are optimized for high yield and purity, often involving simple slurry or recrystallization techniques for intermediate purification .
Chemical Reactions Analysis
Types of Reactions
Benzene;4-(4-nitrophenyl)piperidine undergoes several types of chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form lactams.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium chlorite under a carbon dioxide atmosphere.
Reduction: Anhydrous ferric chloride and activated carbon in ethanol.
Substitution: Strongly basic nucleophilic reagents are used for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of lactams.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Benzene;4-(4-nitrophenyl)piperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Industry: Utilized in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Benzene;4-(4-nitrophenyl)piperidine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron-withdrawing interactions, while the piperidine ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: Another nitrogen-containing heterocycle used in medicinal chemistry.
Pyridine: A six-membered ring with one nitrogen atom, commonly found in pharmaceuticals.
Uniqueness
Benzene;4-(4-nitrophenyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
142155-34-8 |
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Molecular Formula |
C17H20N2O2 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
benzene;4-(4-nitrophenyl)piperidine |
InChI |
InChI=1S/C11H14N2O2.C6H6/c14-13(15)11-3-1-9(2-4-11)10-5-7-12-8-6-10;1-2-4-6-5-3-1/h1-4,10,12H,5-8H2;1-6H |
InChI Key |
CFFOLJQJDLZOGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)[N+](=O)[O-].C1=CC=CC=C1 |
Origin of Product |
United States |
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